(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

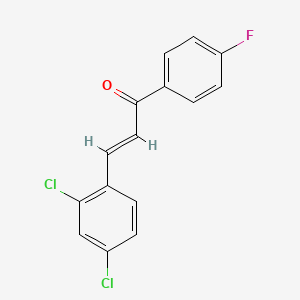

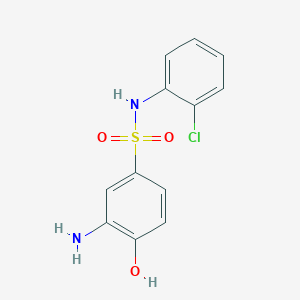

“(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as organoheterocyclic compounds . It is also known as 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one .

Synthesis Analysis

The synthesis of this compound involves several steps. One reported method involves the C-formylation of the compound in the presence of 1,1-dichloromethyl methyl ether under Friedel-Crafts reaction conditions . Another method involves the cyclization of a related compound in the presence of NaH .Molecular Structure Analysis

The molecular formula of this compound is C9H9NO2 . The InChI Key, which is a unique identifier for chemical substances, is DBJMEBUKQVZWMD-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can be cyclized to form a pyrrolo[2,1][1,4]benzoxazine ring system in the presence of NaH .Physical And Chemical Properties Analysis

The compound appears as a pale cream form and can be in the form of crystals, powder, or crystalline powder . It has a melting point of 55.5-61.5°C . The compound has an assay (GC) of ≥97.5% .Wissenschaftliche Forschungsanwendungen

Synthesis and Green Chemistry Applications

Green Synthesis Methods A study by Singh et al. (2015) introduces a metal catalyst-free and environmentally friendly method for synthesizing (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives. This process, which involves the reaction of 2-aminophenols with epichlorohydrin in the presence of NaOH in water at room temperature, is notable for its high regioselectivity and broad substrate scope, allowing for the production of both N-substituted and N-unsubstituted products. The method's simplicity, mild conditions, and practicality make it a green alternative in chemical synthesis (Singh et al., 2015).

Applications in Antimicrobial and Antioxidant Agents

Antimicrobial and Antioxidant Properties A research by Sonia et al. (2013) discusses the synthesis of benzoxazinyl pyrazolone arylidenes, highlighting their potent antimicrobial and antioxidant activities. The study starts with the synthesis of 2-[2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one and proceeds through a series of reactions to yield various derivatives. These compounds were thoroughly analyzed through spectral data and elemental analysis, and their in vitro antimicrobial and antioxidant studies were conducted, showcasing their potential in pharmaceutical applications (Sonia et al., 2013).

Photopolymerization and Thermally Activated Polymerization

Photopolymerizable Benzoxazines A novel class of photopolymerizable benzoxazines, termed methacryloyl-functional benzoxazines, has been developed and studied by Jin et al. (2011). These benzoxazines, synthesized through the reaction of new monomers and methacryloyl chloride, can undergo successful photopolymerization with or without a photoinitiator. However, their thermally activated polymerization is limited by low temperature degradation, suggesting a specific application area in materials science, particularly where controlled polymerization methods are crucial (Jin et al., 2011).

Hydrogenation Reactions and Chemical Transformations

Catalytic Hydrogenation of Dihydrooxazines Research conducted by Sukhorukov et al. (2008) delves into the catalytic hydrogenation of dihydrooxazines, leading to a dynamic mixture of products that can be further transformed into various chemical structures. The study provides a detailed mechanistic scheme for the hydrogenation reaction, indicating a significant application in chemical synthesis where these transformations are desirable for creating complex molecules or pharmaceuticals (Sukhorukov et al., 2008).

Eigenschaften

IUPAC Name |

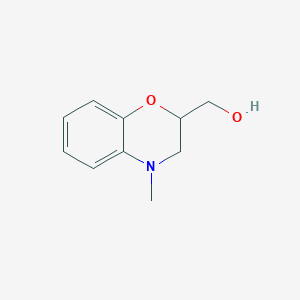

(4-methyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-6-8(7-12)13-10-5-3-2-4-9(10)11/h2-5,8,12H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHXGRFRNVQDJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC2=CC=CC=C21)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2445157.png)

![2-(4-fluorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2445163.png)

![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2445164.png)

![N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide](/img/structure/B2445165.png)

![6-chloro-N'-[3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]pyridine-3-carbohydrazide](/img/structure/B2445167.png)

![1-(4-Chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2445168.png)

![Acetamide, N-[4-[[[4-(aminosulfonyl)phenyl]amino]sulfonyl]phenyl]-](/img/no-structure.png)